molecular formula C20H17N3O B2439738 2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile CAS No. 338793-75-2

2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile

Cat. No. B2439738
M. Wt: 315.376
InChI Key: KJRLMZPRPIMICF-UHFFFAOYSA-N
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Description

This usually includes the compound’s systematic name, its formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This can include its reactivity with other compounds, its stability, and the products it forms during reactions.



Physical And Chemical Properties Analysis

This includes the compound’s melting and boiling points, its solubility in various solvents, its density, and other physical properties. Chemical properties can include acidity or basicity, reactivity with common reagents, and other chemical behaviors.


Scientific Research Applications

  • Corrosion Inhibition : This compound has been studied for its role as a corrosion inhibitor. Ansari, Quraishi, and Singh (2015) investigated its effectiveness in preventing corrosion of N80 steel in 15% HCl. They found it to be a promising inhibitor, with techniques like electrochemical impedance spectroscopy and scanning electron microscopy supporting its use (Ansari, Quraishi, & Singh, 2015).

  • Catalysis in Chemical Synthesis : The compound has been used in the synthesis of various chemical structures. Zolfigol et al. (2013) described its use in the preparation of pyranopyrazoles, highlighting its role in a green, efficient synthesis method (Zolfigol et al., 2013).

  • Study of Molecular Interactions : Eşme (2021) conducted spectroscopic studies, including nuclear magnetic resonance and infrared spectroscopy, to understand the molecular interactions and properties of a similar compound. This research is crucial for understanding the potential applications of these compounds in materials science (Eşme, 2021).

  • Antimicrobial Activity : Guna, Bhadani, Purohit, and Purohit (2015) explored the antimicrobial properties of derivatives of this compound. Their research suggests potential applications in the development of new antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).

  • Lubricant Additives : Salih and Al-Messri (2022) synthesized derivatives of the compound and evaluated them as additives for lubricating oils, assessing their effectiveness as corrosion inhibitors and antioxidants (Salih & Al-Messri, 2022).

Safety And Hazards

This includes the compound’s toxicity, flammability, and other hazards. It also includes appropriate safety precautions when handling the compound.


Future Directions

This can include potential applications for the compound, areas for future research, and unanswered questions about its properties or behavior.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-5-methyl-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-13-18(14-8-10-16(24-2)11-9-14)17(12-21)20(22)23-19(13)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRLMZPRPIMICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile

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